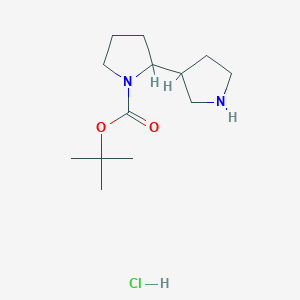

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride

Description

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride (CAS: 2171883-42-2) is a bicyclic pyrrolidine derivative featuring a tert-butyl carbamate group and a secondary pyrrolidine ring. Its molecular formula is C₁₃H₂₅ClN₂O₂, with a molecular weight of 276.8 g/mol and a purity of ≥95% . This compound is widely used as a versatile small-molecule scaffold in pharmaceutical research, particularly in the development of kinase inhibitors, GPCR modulators, and prodrugs. Its hydrochloride salt form enhances solubility and stability, making it suitable for in vitro and in vivo studies .

Properties

Molecular Formula |

C13H25ClN2O2 |

|---|---|

Molecular Weight |

276.80 g/mol |

IUPAC Name |

tert-butyl 2-pyrrolidin-3-ylpyrrolidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-11(15)10-6-7-14-9-10;/h10-11,14H,4-9H2,1-3H3;1H |

InChI Key |

UAZORTFLIBGQPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2CCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection of functional groups, formation of intermediates, and final deprotection to yield the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, and other organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of enzyme mechanisms and protein interactions.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrrolidine derivatives, focusing on structural features, physicochemical properties, and functional applications.

Tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate

- Structure : Contains a 4-octylphenyl ketone substituent instead of a pyrrolidin-3-yl group.

- Synthesis : Prepared via general procedure C, yielding 62% purity after column chromatography .

- Applications : Designed for anticancer studies due to its lipophilic octyl chain, which enhances membrane permeability .

- Key Difference : The absence of a hydrochloride salt reduces aqueous solubility compared to the target compound .

8-(4-((2S,3R)-2-(Hydroxymethyl)pyrrolidin-3-yl)phenyl)octan-2-one Hydrochloride

- Structure : Features a hydroxymethyl-pyrrolidine moiety and an octan-2-one chain.

- Synthesis : Achieved 94% purity via recrystallization after deprotection of a silyl ether intermediate .

- Applications: Evaluated as a constrained analog of FTY720 for dual anticancer and immunomodulatory activity .

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structure : Incorporates a pyridine ring with bromo and dimethoxymethyl substituents.

- Physicochemical Properties : Larger molecular weight (~400 g/mol ) due to bromine and methoxy groups .

- Applications : Used in cross-coupling reactions for synthesizing heteroaromatic drug candidates .

- Key Difference : The pyridine ring introduces π-π stacking interactions, which are absent in the purely aliphatic target compound .

tert-Butyl 2-(2-Hydroxyethyl)pyrrolidine-1-carboxylate

- Structure : Substituted with a hydroxyethyl group instead of a pyrrolidin-3-yl moiety.

- Availability : Typically stocked in 250 mg quantities with 98% purity .

- Applications : Employed in peptide mimetics and prodrug design due to its polar hydroxyethyl chain .

Comparative Data Table

Research Findings and Trends

- Hydrochloride Salts: Compounds like the target and 8-(4-((2S,3R)-2-(hydroxymethyl)pyrrolidin-3-yl)phenyl)octan-2-one hydrochloride exhibit improved solubility, enabling intravenous administration in preclinical models .

- Lipophilicity vs. Bioavailability : The 4-octylphenyl derivative shows higher logP values (~5.2) compared to the target compound (logP ~2.1), correlating with enhanced tissue retention but poorer renal clearance .

- Synthetic Complexity : The target compound’s bicyclic structure requires fewer synthetic steps than pyridine-containing analogs, reducing production costs .

Biological Activity

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride, with the chemical formula C13H24N2O2 and CAS number 1251006-82-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a tert-butyl group attached to a pyrrolidine ring, which is known for its role in various biological activities. The molecular structure is depicted below:

Molecular Structure:

- Molecular Formula: C13H24N2O2

- SMILES: CC(C)(C)OC(=O)N1CCCC1C2CCNC2

- InChI Key: SWXKQKRTYYRLEM-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, related pyrrolidine compounds have shown diverse pharmacological properties, including antibacterial, antifungal, and neuroprotective effects.

Antibacterial Activity

Pyrrolidine derivatives are often explored for their antibacterial properties. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Pyrrole Benzamide Derivative | Staphylococcus aureus | 3.125 |

| Pyrrole Benzamide Derivative | Escherichia coli | 12.5 |

| Dual Inhibitors of Bacterial Topoisomerases | E. coli DNA gyrase | Potent |

In a study focusing on pyrrole derivatives, compounds showed promising activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL, indicating that similar derivatives may also exhibit antibacterial properties .

Case Studies and Research Findings

Case Study 1: Antimicrobial Properties

A recent study evaluated the antimicrobial properties of pyrrole derivatives and highlighted that certain structural modifications could enhance their efficacy against resistant bacterial strains. The findings suggest that the incorporation of pyrrolidine rings can significantly improve the interaction with bacterial enzymes .

Case Study 2: Neuroprotective Effects

Pyrrolidine-based compounds have been investigated for neuroprotective effects in models of neurodegenerative diseases. Research indicates that these compounds can inhibit oxidative stress and promote neuronal survival under toxic conditions .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via multi-step coupling reactions involving pyrrolidine derivatives. For example, tert-butyl-protected pyrrolidine intermediates are often prepared using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with amino acids or other nucleophiles in dichloromethane or similar solvents . Key intermediates are purified via silica gel chromatography and characterized using:

Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?

Chiral centers in pyrrolidine derivatives are preserved using enantiomerically pure starting materials (e.g., (S)- or (R)-proline derivatives) and stereospecific reaction conditions. For instance, tert-butyl-protected intermediates are synthesized under inert atmospheres to minimize racemization, with reaction progress monitored via chiral HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for structurally similar intermediates?

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from conformational flexibility or impurities. To address this:

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of tert-butyl-protected intermediates?

Optimization studies show that:

- Solvent polarity : Dichloromethane provides higher yields (~88%) compared to THF due to better solubility of carbodiimide coupling agents .

- Temperature : Reactions conducted at 0–20°C minimize side reactions (e.g., tert-butyl group cleavage), as shown in sulfonylation reactions .

- Catalysts : DMAP or HOBt improves coupling efficiency by activating carboxyl groups .

Q. What are the stability profiles of this compound under acidic/basic conditions?

The tert-butyl carbamate group is labile under strong acids (e.g., HCl in dioxane) but stable in mild bases. Hydrochloride salts, however, may degrade at >100°C or in prolonged aqueous storage. Stability studies recommend:

- Storage at –20°C under nitrogen .

- Avoidance of prolonged exposure to light or moisture, as confirmed by accelerated degradation assays .

Methodological Considerations

Q. How can researchers validate the purity of this compound for biological assays?

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., dichloromethane) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.